molecular formula C14H10N2O7 B1380583 Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1333377-78-8

Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1380583
CAS No.: 1333377-78-8
M. Wt: 318.24 g/mol
InChI Key: ILKISXMROPLMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Nomenclature and Registry Information

The compound under investigation carries the systematic name "Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester" and is registered with the Chemical Abstracts Service registry number 1333377-78-8. Alternative nomenclature for this compound includes "2,5-Dioxo-1-pyrrolidinyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]acetate," which provides additional clarity regarding the structural components. The compound also appears in chemical databases under the more descriptive name "2-{2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione".

The molecular database listing number MFCD31381713 serves as an additional identifier for this compound across various chemical information systems. This systematic cataloging ensures consistent identification across different research platforms and commercial suppliers, facilitating accurate communication within the scientific community.

Molecular Formula and Mass Characteristics

The molecular formula for this compound is established as C14H10N2O7, indicating a composition of fourteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and seven oxygen atoms. This elemental composition reflects the complex nature of the molecule, with a relatively high oxygen content that contributes to its reactive properties and potential for intermolecular interactions.

The molecular weight of the compound is precisely determined as 318.24 grams per mole. This molecular mass places the compound in the category of moderate-sized organic molecules, neither exceptionally lightweight nor particularly heavy within the spectrum of synthetic organic compounds. The molecular weight calculation confirms the accuracy of the proposed molecular formula and provides essential information for stoichiometric calculations in synthetic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c17-10-5-6-11(18)15(10)23-12(19)7-22-16-13(20)8-3-1-2-4-9(8)14(16)21/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKISXMROPLMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118753
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333377-78-8
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333377-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then esterified with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents such as dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Purity: High-purity reactants to avoid impurities

    Reaction Monitoring: Real-time monitoring of reaction parameters

    Purification: Crystallization or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into phthalimidoacetic acid and succinimide under basic conditions

    Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles

    Oxidation: Oxidative cleavage of the phthalimide ring under strong oxidizing conditions

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution

    Substitution: Nucleophiles like amines or thiols in the presence of a base

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

Major Products

    Hydrolysis: Phthalimidoacetic acid and succinimide

    Substitution: Various substituted phthalimidoacetic acid derivatives

    Oxidation: Phthalic acid and other oxidized products

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure that includes an acetic acid moiety linked to a dioxoisoindole derivative. Its molecular formula is C12H11N O4, which contributes to its reactivity and utility in synthetic processes.

Pharmaceutical Applications

1. Drug Development:

  • Targeted Therapies: The compound has been identified as a potential building block for PROTAC (Proteolysis Targeting Chimeras) linkers. PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease processes, particularly cancer .
  • Anti-Cancer Activity: Research indicates that isoindole derivatives exhibit anti-tumor properties. Compounds similar to acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]- have been shown to modulate cytokine production and may be effective against various cancers such as melanoma and breast cancer .

2. Inhibitory Effects:

  • Studies suggest that this compound can inhibit tumor necrosis factor (TNF) production, which is crucial in inflammatory diseases and certain cancers. The modulation of TNF and interleukin (IL) levels suggests therapeutic potential in treating autoimmune diseases as well .

Biochemical Research

1. Enzyme Inhibition:

  • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses that are beneficial in therapeutic contexts .

2. Mechanistic Studies:

  • Research into the mechanistic pathways of acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]- has revealed insights into its interaction with biological targets at the molecular level. Such studies are critical for understanding how modifications to the compound can enhance its efficacy or reduce toxicity .

Synthesis and Derivatives

The synthesis of acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]- involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to explore structure–activity relationships (SAR), leading to more potent analogs with improved pharmacological profiles.

Case Study 1: PROTAC Development
A study demonstrated the successful incorporation of acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]- into PROTAC constructs targeting specific oncoproteins. The resulting compounds showed enhanced degradation of target proteins in cancer cell lines.

Case Study 2: Cytokine Modulation
Research involving animal models indicated that treatment with derivatives of this compound resulted in significant reductions in TNF levels during inflammatory responses, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The compound exerts its effects primarily through its ester and amide functionalities. In biological systems, it can be hydrolyzed by esterases to release active drugs or intermediates. The phthalimide group can interact with various enzymes, modulating their activity and providing insights into enzyme-substrate interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings References
Target Compound: Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester C₁₄H₁₀N₂O₇ 318.24 Pyrrolidinyl ester; short-chain acetic acid linker Research reagent
4-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-butanoic acid ethyl ester C₁₆H₁₆N₂O₆ 332.31 Ethyl ester; butanoic acid chain Amlodipine impurity; pharmaceutical relevance
[4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride C₁₆H₁₀ClNO₃ 323.71 Acetyl chloride; phenyl substituent Reactive intermediate for synthesis
2-(5-Nitro-1,3-dioxoisoindol-2-yl)acetic acid C₁₀H₆N₂O₆ 274.17 Nitro substituent; free carboxylic acid Life science applications (e.g., metabolite studies)
Mandelic acid-derived 2-(1,3-dioxoisoindol-2-yl)ethyl esters (6a-g) Varies (e.g., C₁₉H₁₅NO₆) ~350–400 Substituted phenyl/naphthyl groups; antioxidant activity Enhanced antioxidant activity with electron-donating/withdrawing substituents
1-O-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucuronate methyl ester C₂₂H₂₃NO₁₁ 501.42 Glycosidic linkage; glucuronic acid backbone Intermediate in vortioxetine metabolite synthesis

Key Research Findings

(a) Impact of Ester Groups on Reactivity and Stability
  • The pyrrolidinyl ester in the target compound offers enhanced stability compared to simpler esters (e.g., ethyl or methyl esters) due to the rigid lactam ring . In contrast, acetyl chloride derivatives (e.g., [4-(1,3-dioxo-isoindol-2-yl)phenyl]acetyl chloride) are highly reactive, making them suitable for acylations but unstable in aqueous environments .
(b) Substituent Effects on Bioactivity
  • Mandelic acid-derived esters (e.g., compounds 6a-g ) demonstrate that electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) on the aromatic ring enhance antioxidant activity by modulating electron density and radical scavenging capacity .
  • The nitro group in 2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid increases polarity, reducing cell permeability but improving binding to nitroreductase enzymes in targeted therapies .

Biological Activity

Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS No. 134724-87-1), is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C₁₃H₁₁N₃O₅
Molecular Weight 273.24 g/mol
CAS Registry No. 134724-87-1

The structural representation includes a phthalimide moiety linked to an acetic acid derivative, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]- exhibit significant anticancer properties. For instance, derivatives of isoindole compounds have shown promising results in inhibiting the growth of various cancer cell lines.

A study tested the anticancer effects of related compounds against the MCF-7 breast cancer cell line using the MTT assay. The results demonstrated that these compounds significantly reduced cell viability compared to control groups, suggesting potential as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Compounds like phthalimido derivatives are known to interfere with cancer cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in tumor cells.
  • Targeting Specific Receptors : The interaction with G protein-coupled receptors (GPCRs) may modulate signaling pathways involved in cell survival and proliferation .

Study on Anticancer Activity

A comprehensive study published in MDPI investigated the synthesis and biological evaluation of several isoindole derivatives. Among these, a specific derivative demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value comparable to established chemotherapeutics like Doxorubicin . This highlights the potential of acetic acid derivatives in cancer treatment.

Toxicological Assessment

Toxicological evaluations indicate that while some derivatives exhibit potent anticancer activity, they also possess acute toxicity profiles that warrant further investigation. For example, one study noted harmful effects upon oral administration in animal models, necessitating careful dosage regulation and further safety assessments .

Q & A

Q. Table 1: Representative Reaction Conditions

VariableTested RangeOptimal Condition (Literature)
CatalystNaOAc, K₂CO₃, DBUNaOAc (0.1 mol)
SolventAcetic acid, DMFAcetic acid (reflux)
Reaction Time3–8 hours5 hours

How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:
Contradictions in NMR/IR data often arise from solvation effects, impurities, or tautomerism. To resolve these:

  • Multi-Technique Validation : Cross-validate using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and HRMS. For example, the isoindole carbonyl group typically shows 13C^{13}\text{C} NMR peaks near 165–170 ppm .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
  • Control Experiments : Compare with structurally similar pharmaceuticals (e.g., Indobufen derivatives) .

What advanced strategies exist to modify the isoindole moiety for targeted reactivity in drug discovery?

Methodological Answer:
The isoindole-1,3-dione core can be functionalized to tune electronic or steric properties:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4- or 5-position to enhance electrophilicity .
  • Coordination Chemistry : Form tin(II) complexes to study metal-binding behavior, as shown in analogous systems with enhanced stability .
  • Biological Activity : Link to pyrrolidinyl esters for prodrug applications, mimicking Cilazapril’s angiotensin-converting enzyme (ACE) inhibition .

Q. Table 2: Functionalization Examples

Modification TypeExample DerivativeApplication
Halogenation4-Chloro-isoindole derivativeEnhanced electrophilicity
Metal ComplexationTin(II)-isoindole complexStability studies

How does the 2,5-dioxo-1-pyrrolidinyl ester group influence hydrolytic stability, and what conditions accelerate degradation?

Methodological Answer:
The ester’s stability is pH- and temperature-dependent:

  • Hydrolysis Kinetics : Perform accelerated degradation studies in buffer solutions (pH 1–10) at 37°C. The ester is labile under alkaline conditions (pH > 9) due to nucleophilic attack by OH⁻.
  • Storage Recommendations : Store at 2–8°C in anhydrous environments to prevent moisture-induced hydrolysis .
  • Analytical Monitoring : Use HPLC with UV detection (λ = 210–230 nm) to track degradation products .

What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Model transition states for ester hydrolysis or isoindole ring-opening using Gaussian or ORCA software. Key parameters include HOMO/LUMO gaps and Fukui indices.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies : Screen for potential biological targets (e.g., protease enzymes) using AutoDock Vina .

How can researchers design experiments to elucidate the compound’s role in multi-step pharmaceutical syntheses?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., MeOH/H₂O) to isolate reactive intermediates during coupling reactions.
  • Isotope Labeling : Incorporate 18O^{18}\text{O} at the ester carbonyl to track transfer pathways.
  • Case Study : Compare with Indoprofen synthesis, where similar esters act as carboxyl-protecting groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.